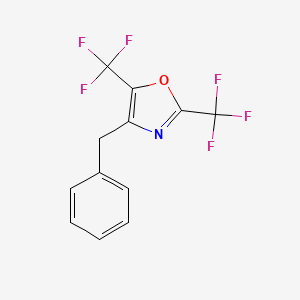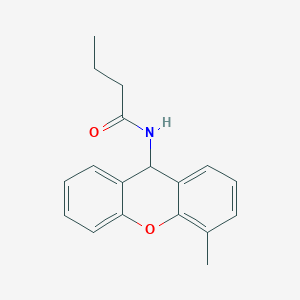
5-Hydroxyphenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyphenanthridin-6-one is a heterocyclic compound with a phenanthridinone skeleton. This compound is known for its significant biological activities and is a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphenanthridin-6-one can be achieved through several methods. One common approach involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . Another method includes the copper-catalyzed intramolecular N-aryl bond-forming process from 2-phenylbenzamides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbonylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyphenanthridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dichromate oxidation is a classical method used for the synthesis of phenanthridinones.
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate catalysts.
Major Products: The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .
Scientific Research Applications
5-Hydroxyphenanthridin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyphenanthridin-6-one involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the overexpression of antioxidant enzymes . This mechanism contributes to its neuroprotective effects against oxidative stress and metal-induced cell death .
Comparison with Similar Compounds
Phenanthridinone: Shares a similar skeleton but lacks the hydroxyl group at the 5-position.
Quinolin-2-one: Another heterocyclic compound with similar synthetic routes and applications.
5,6-Dihydrophenanthridine: Exhibits similar biological activities and is used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 5-Hydroxyphenanthridin-6-one is unique due to its specific hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7605-71-2 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-hydroxyphenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(13)16/h1-8,16H |
InChI Key |
IDKSBAOQDSUATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
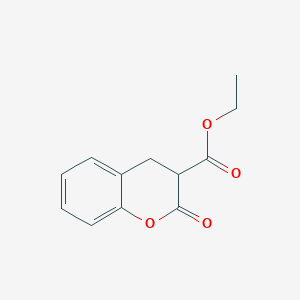
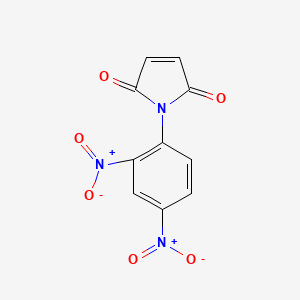

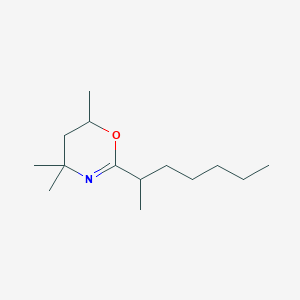

![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
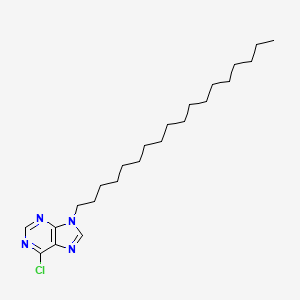
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

![(4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13999465.png)
